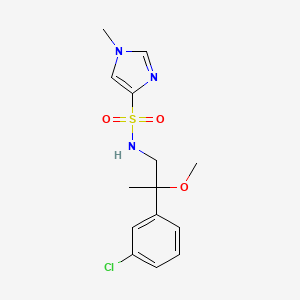![molecular formula C16H18ClNO B2430464 4-Chloro-2-[(mesitylamino)methyl]phenol CAS No. 1183963-57-6](/img/structure/B2430464.png)
4-Chloro-2-[(mesitylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(mesitylamino)methyl]phenol is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO and a molecular weight of 275.77 .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.77 and a molecular formula of C16H18ClNO . It contains a total of 37 atoms: 18 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Electropolymerization in Organic Media
The electropolymerization of phenylphenol isomers, which includes compounds structurally related to 4-Chloro-2-[(mesitylamino)methyl]phenol, was studied for their potential in sensing phenols in organic media. The incorporation of cavitands improved the results to a small extent, offering selective sensing of phenols by electrochemical methods (Kiss et al., 2022).
Anodic Oxidation Studies
The anodic oxidation of 4-chloro-3-methyl phenol, a compound similar to 4-Chloro-2-[(mesitylamino)methyl]phenol, was examined to understand its degradation pathway. The process involved the production of hydroxyl radicals and active chlorine, which played a dominant role in the electro-oxidation process (Song et al., 2010).
Synthesis and Characterization for Biological Activity
A study focused on the synthesis and characterization of novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes, exploring their biological activity. This research indicates potential applications in medicinal chemistry and biochemistry (Palreddy et al., 2015).
Fenton-Like System for Removal of Phenolic Compounds
A study investigated the removal of 4-chloro-3-methyl phenol using a Fenton-like system, which could have implications for environmental remediation and waste treatment. The process involved the use of nanoparticulate zero-valent iron as a catalyst, highlighting a method for efficient degradation of similar phenolic compounds (Xu & Wang, 2011).
Determination in Water and Industrial Effluents
Research on the determination of phenolic compounds, including 4-chloro-3-methylphenol, in water and industrial effluents has been conducted. This study is essential for environmental monitoring and pollution control (Castillo et al., 1997).
Schiff Base Compounds: Synthesis and Biological Evaluation
The synthesis of 4-aminophenol derivatives, related to 4-Chloro-2-[(mesitylamino)methyl]phenol, was explored for their antimicrobial and antidiabetic activities. This research underscores the potential of such compounds in developing new therapeutic agents (Rafique et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-2-[(2,4,6-trimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNBJUSZLJKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)
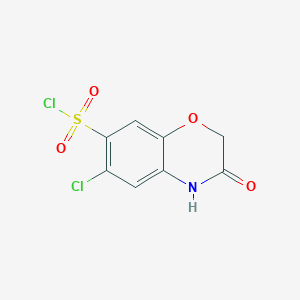
![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)

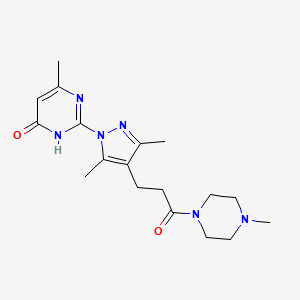

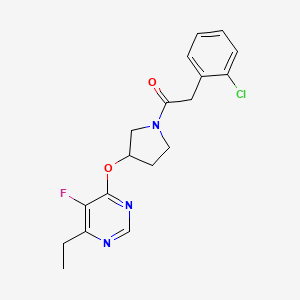
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)
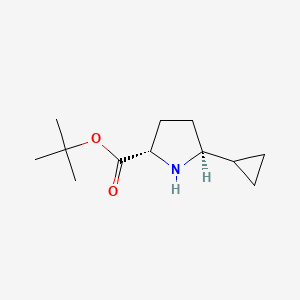
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)

![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)

